PDE2 Inhibitory Potency Varied 13-Fold Across Pyridotriazine Regioisomers within an Identical Triazolopyrazine Scaffold
In a controlled head-to-head comparison, four regioisomeric pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazine compounds differing only in the position of a single pyridyl nitrogen were synthesized and tested against PDE2. Regioisomer 5 (pyrido[4,3-e] junction) gave PDE2 IC₅₀ = 15 nM; regioisomer 6 (same junction, different substitution vector) gave IC₅₀ = 29 nM; whereas regioisomer 8 was 13-fold less potent at IC₅₀ = 190 nM. The carbon analogue 4 (triazoloquinoxaline core) gave IC₅₀ = 14 nM [1]. Regioisomer 7 was excluded from synthesis due to a predicted unfavorable steric clash with Met847 (shortest heavy-atom distance 4.3 Å) [1]. This demonstrates that the pyrido[4,3-e] fusion pattern is compatible with low-nanomolar PDE2 inhibition but that even within this junction, precise nitrogen orientation is critical.
| Evidence Dimension | PDE2 inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | Regioisomer 6: PDE2 IC₅₀ = 29 nM; Regioisomer 5: PDE2 IC₅₀ = 15 nM |
| Comparator Or Baseline | Regioisomer 8: PDE2 IC₅₀ = 190 nM; Carbon analogue 4 (triazoloquinoxaline): PDE2 IC₅₀ = 14 nM |
| Quantified Difference | 13-fold potency difference between best (5, 15 nM) and worst (8, 190 nM) pyridotriazine regioisomer; regioisomer 6 is 6.6-fold more potent than regioisomer 8 |
| Conditions | In vitro enzymatic PDE2 inhibition assay; recombinant human PDE2A; compounds 4–8 synthesized and tested in parallel |
Why This Matters
For procurement, a 13-fold potency gap between regioisomers (15 vs. 190 nM) within an identical scaffold context means that ordering the wrong pyridotriazine starting material or intermediate could result in a completely inactive lead series, wasting months of synthetic effort.
- [1] Rombouts, F. J. R.; Tresadern, G.; Buijnsters, P.; Langlois, X.; Tovar, F.; Steinbrecher, T. B.; Vanhoof, G.; Somers, M.; Andrés, J. I.; Trabanco, A. A. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Med. Chem. Lett. 2015, 6 (3), 282–286. DOI: 10.1021/ml500463t. View Source
